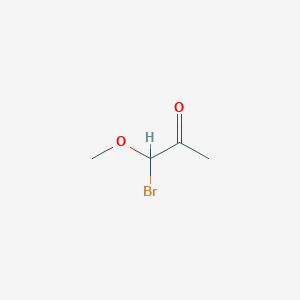

1-Bromo-1-methoxypropan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-1-methoxypropan-2-one is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is also known as BMK glycidate and is used in the synthesis of various drugs and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Masked Acetonyl Bromide Synthesis : The compound 3-bromo-2-(tetrahydropyran-2-yloxy)propene, related to 1-Bromo-1-methoxypropan-2-one, functions as a useful masked acetonyl bromide. This is significant in chemical synthesis as it enables complex molecule construction (Horning, Kavadias & Muchowski, 1970).

Olefin Cation Radical Formation : A study involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl revealed its role in generating olefin cation radicals under photolysis. These radicals are crucial in understanding reaction mechanisms in organic chemistry (Bales, Horner, Huang, Newcomb, Crich & Greenberg, 2001).

Skraup-Type Synthesis Application : 2,2,3-Tribromopropanal, a compound related to 1-Bromo-1-methoxypropan-2-one, is used in the Skraup-type synthesis of 3-Bromoquinolin-6-ols. This showcases its utility in creating complex heterocyclic compounds, important in pharmaceutical and material science (Lamberth et al., 2014).

Aziridine Ring Opening : 1-Arylmethyl-2-(bromomethyl)aziridines, when treated with sodium methoxide, yield 2-amino-1-aryloxy-3-methoxypropanes, demonstrating the compound's role in ring-opening reactions, a key process in organic synthesis (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006).

Nucleophilic Displacement and Coupling Reactions : Research on (E)- and (Z)-1,3-dibromo-2-methoxypropene, structurally related to 1-Bromo-1-methoxypropan-2-one, delved into its nucleophilic displacement reactions and palladium-catalyzed coupling reactions, important in creating complex molecules (Edvardsen, Benneche & Tius, 2000).

Wirkmechanismus

Target of Action

Similar compounds like 1-bromo-2-propanol have been shown to interact with enzymes such as haloalkane dehalogenase .

Mode of Action

Brominated compounds often undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, interacts with the bromine atom, which serves as a good leaving group due to its size and polarizability . This leads to the formation of a new bond with the nucleophile and the release of a bromide ion .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including nucleophilic substitutions and elimination reactions .

Result of Action

Brominated compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .

Eigenschaften

IUPAC Name |

1-bromo-1-methoxypropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(6)4(5)7-2/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHDYUZUBHRPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1-methoxypropan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901471.png)

![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)

![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)

![2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2901479.png)

![3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2901483.png)